molecular formula C12H12ClNO2S2 B4699033 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide

4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide

Cat. No. B4699033
M. Wt: 301.8 g/mol
InChI Key: CSGVQOFQKRPAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide, also known as CTEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. CAIX is a transmembrane protein that regulates the pH of cancer cells and plays a vital role in tumor growth and survival. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of reactive oxygen species (ROS), and inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has also been found to reduce the expression of inflammatory cytokines and inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a high degree of selectivity and potency against cancer cells, making it a promising candidate for cancer therapy. However, 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide also has some limitations. It is a sulfonamide derivative, which may limit its bioavailability and increase the risk of toxicity. It also has limited solubility in water, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide. One of the possible directions is to investigate its potential applications in combination with other chemotherapeutic agents. It has been shown that 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide can enhance the anticancer activity of some chemotherapeutic agents, such as cisplatin and doxorubicin. Another possible direction is to investigate its potential applications in other diseases, such as rheumatoid arthritis and inflammatory bowel disease, where inflammation and angiogenesis play a significant role. Moreover, further studies are needed to optimize the synthesis method of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide and improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its research. Further studies are needed to fully understand the potential applications of 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide and optimize its synthesis and efficacy in vivo.

Scientific Research Applications

4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. It has been found to have antitumor, anti-inflammatory, and anti-angiogenic properties. 4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the production of inflammatory cytokines and reduce the expression of vascular endothelial growth factor (VEGF), which is essential for angiogenesis.

properties

IUPAC Name

4-chloro-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c1-9(12-3-2-8-17-12)14-18(15,16)11-6-4-10(13)5-7-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVQOFQKRPAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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